molecular formula C20H19NO4 B2770909 N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878715-87-8

N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

Cat. No.: B2770909
CAS No.: 878715-87-8
M. Wt: 337.375
InChI Key: HMOSKVGIADWDGN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a furan ring, methoxyphenyl, and methylphenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the methylphenoxy group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide linkage: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxyphenyl group can be oxidized under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy and methylphenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]benzamide
  • N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]thiophene-3-carboxamide
  • N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]pyrrole-3-carboxamide

Uniqueness

N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its benzene, thiophene, and pyrrole analogs. The furan ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-14-3-7-17(8-4-14)25-13-19-18(11-12-24-19)20(22)21-15-5-9-16(23-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOSKVGIADWDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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